

EUK-134: In Vivo Dosing and Administration Guidelines

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Compound of Interest					
Compound Name:	EUK-118				
Cat. No.:	B1683721	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

EUK-134 is a synthetic salen-manganese complex renowned for its potent superoxide dismutase (SOD) and catalase mimetic activities. This dual enzymatic function allows it to catalytically scavenge reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, making it a powerful tool for mitigating oxidative stress in various in vivo models. Its low molecular weight enhances its stability and bioavailability compared to natural antioxidant enzymes.[1] EUK-134 has demonstrated significant protective effects in preclinical models of neurodegenerative diseases, ischemia-reperfusion injury, and inflammation.[1][2][3] These notes provide a comprehensive overview of its in vivo dosage and administration to guide researchers in designing their experimental protocols.

Mechanism of Action

EUK-134 functions as a catalytic antioxidant. It mimics the activity of two key endogenous antioxidant enzymes:

Superoxide Dismutase (SOD): It converts superoxide radicals (O₂⁻) into molecular oxygen
 (O₂) and hydrogen peroxide (H₂O₂).







 Catalase: It then decomposes hydrogen peroxide (H₂O₂) into water (H₂O) and molecular oxygen (O₂).

By neutralizing these harmful ROS, EUK-134 protects cells and tissues from oxidative damage. This mechanism is crucial in preventing the activation of downstream signaling pathways associated with inflammation and apoptosis, such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[4][5] Pre-treatment with EUK-134 has been shown to inhibit the activation of these MAPK pathways, consequently reducing the accumulation of p53, a protein involved in cell cycle arrest and apoptosis.[4][5][6]

Quantitative Data Summary

The following table summarizes the in vivo dosage and administration of EUK-134 across various studies and animal models.



Animal Model	Condition	Dosage	Administr ation Route	Dosing Schedule	Outcome	Referenc e
Rat	Kainate- induced seizures	10 mg/kg	Subcutane ous (s.c.)	Two doses: 24 and 0.5 hours before kainic acid administrati on	Attenuated neuronal damage and oxidative stress	[2]
Rat	Ischemia- reperfusion kidney injury	0.2 mg/kg	Intravenou s (i.v.)	Single injection just before unclamping	Improved renal function recovery	[1]
Rat	D- galactose- induced aging	5 mg/kg	Intraperiton eal (i.p.)	Once daily for 42 days	Reversed spatial memory deficits and reduced oxidative stress markers	[7]
Pig	LPS- induced endotoxem ia	0.5 mg/kg followed by 1.0 mg/kg	Intravenou s (i.v.)	Initial bolus followed by a second bolus one hour later	Preserved renal blood flow	[8]
Mouse	NaIO ₃ - induced retinal degenerati on	Not specified in abstract	In vivo administrati on	Not specified in abstract	Antagonize d retinal deformatio n and thinning of nuclear layers	[6]



Experimental Protocols

- 1. Neuroprotection in a Kainate-Induced Seizure Model (Rat)
- Objective: To assess the neuroprotective effects of EUK-134 against excitotoxic neuronal injury.
- Animal Model: Male adult Sprague-Dawley rats (200-250 g).
- Reagents:
 - EUK-134
 - Kainic Acid (KA)
 - 0.9% NaCl (Saline)
- Procedure:
 - Acclimatize rats to standard laboratory conditions with free access to food and water.
 - Divide animals into four groups: Control (Saline), KA only, KA + EUK-134, and EUK-134 only.
 - For the KA + EUK-134 group, administer EUK-134 (10 mg/kg) via subcutaneous injection at 24 hours and 0.5 hours prior to KA administration.
 - Induce seizures by administering a single subcutaneous injection of kainic acid (10 mg/kg).
 - Monitor animals for seizure activity for at least 4 hours.
 - Euthanize animals at desired time points (e.g., 8 hours, 16 hours, 5 days) for tissue collection and analysis (e.g., histology, immunohistochemistry for markers of oxidative stress and neuronal damage).[2]
- 2. Reno-protection in an Ischemia-Reperfusion Injury Model (Rat)

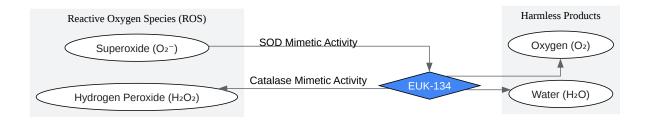


- Objective: To evaluate the efficacy of EUK-134 in protecting kidneys from ischemiareperfusion injury.
- · Animal Model: Uninephrectomized rats.
- · Reagents:
 - EUK-134
 - Anesthetic agent
- Procedure:
 - Perform a uninephrectomy on the rats.
 - Induce renal ischemia by clamping the left renal artery for a specified duration (e.g., 30, 45, 60, or 75 minutes).
 - Just prior to releasing the clamp (reperfusion), administer a single intravenous injection of EUK-134 (0.2 mg/kg).
 - Monitor renal function over a period of one week post-surgery.
 - Assess glomerular filtration rate at various time points to determine the extent of renal function recovery.[1]

Visualizations

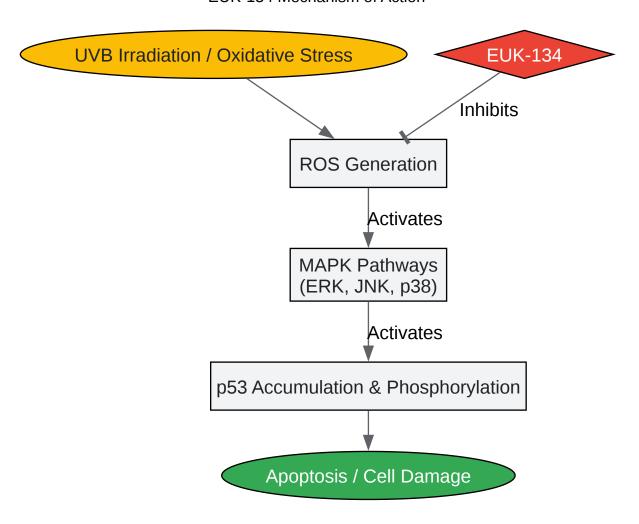
Below are diagrams illustrating key concepts related to EUK-134's mechanism and application.





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EUK-134 Mechanism of Action



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Inhibition of MAPK Signaling by EUK-134

Disclaimer: The information provided in these application notes is intended for research purposes only. The dosages and protocols are derived from published preclinical studies and may require optimization for specific experimental conditions and animal models. Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.

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